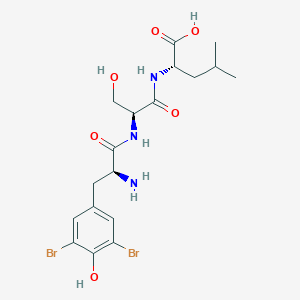![molecular formula C14H17F3 B14228800 [4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene CAS No. 821799-68-2](/img/structure/B14228800.png)
[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene: is an organic compound characterized by its unique structure, which includes a trifluoromethyl group and a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of benzene with a suitable alkyl halide in the presence of a Lewis acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures (50-150°C)
Catalyst: Lewis acids such as aluminum chloride (AlCl₃)
Solvent: Non-polar solvents like dichloromethane or toluene
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium
Reduction: LiAlH₄ in anhydrous ether
Substitution: Halogenation using bromine (Br₂) in the presence of a catalyst like iron (Fe)
Major Products:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated benzene derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Material Science: Incorporated into polymers to improve their thermal and chemical stability.
Biology:
Drug Development: Investigated for its potential as a pharmacophore in drug design due to its unique structural features.
Medicine:
Diagnostic Agents: Explored for use in imaging techniques due to its fluorine content, which is beneficial in positron emission tomography (PET) scans.
Industry:
Chemical Manufacturing: Utilized as an intermediate in the synthesis of various specialty chemicals.
Mecanismo De Acción
The mechanism of action of [4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
- [4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene
- [4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]toluene
- [4,4-Dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]xylene
Uniqueness:
- Structural Features: The presence of both a trifluoromethyl group and a benzene ring makes this compound unique compared to its analogs.
- Reactivity: The compound’s reactivity is influenced by the electron-withdrawing effect of the trifluoromethyl group, which can alter the compound’s behavior in chemical reactions.
Propiedades
Número CAS |
821799-68-2 |
|---|---|
Fórmula molecular |
C14H17F3 |
Peso molecular |
242.28 g/mol |
Nombre IUPAC |
[4,4-dimethyl-3-(trifluoromethyl)pent-1-en-3-yl]benzene |
InChI |
InChI=1S/C14H17F3/c1-5-13(12(2,3)4,14(15,16)17)11-9-7-6-8-10-11/h5-10H,1H2,2-4H3 |
Clave InChI |
BTZWOUZRVGHTRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C=C)(C1=CC=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-Oxo-2-(10H-phenoxazin-10-YL)ethyl]-2,3-dihydro-1H-isoindole-4-carbonitrile](/img/structure/B14228721.png)
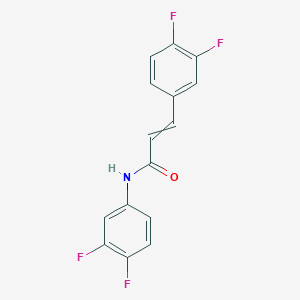
![5-{2-[4-(Propan-2-yl)phenyl]ethenyl}benzene-1,3-diol](/img/structure/B14228726.png)
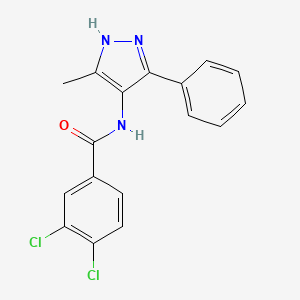
![Ethanone, 1-(3,6-dimethyl-4-oxidoisoxazolo[4,5-b]pyridin-5-yl)-](/img/structure/B14228734.png)
![1-(8-{[(2S)-2-Methoxy-2-phenylacetyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14228742.png)
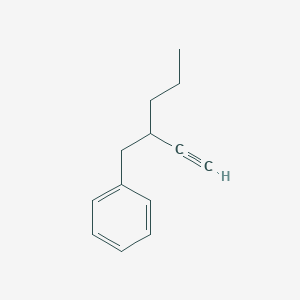
![2-(4'-Methyl[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B14228766.png)
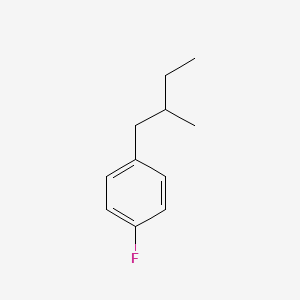
![Phenol, 4-[5-[[[3-(trifluoromethoxy)phenyl]methyl]amino]-3-pyridinyl]-](/img/structure/B14228779.png)
![4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14228784.png)
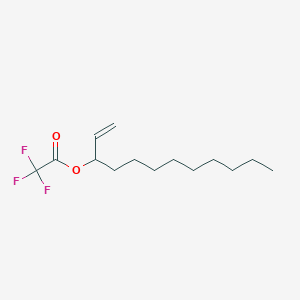
![2-[2-(Benzenesulfinyl)ethyl]-1,3-dioxolane](/img/structure/B14228790.png)
